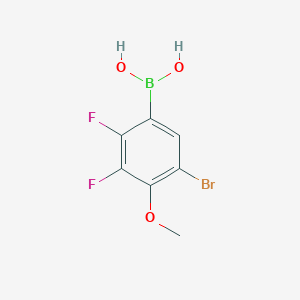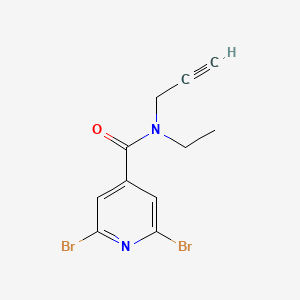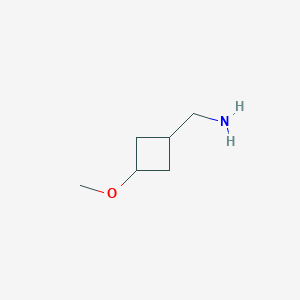
5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H6BBrF2O3 . It is used in various chemical reactions and has a molecular weight of 250.84 .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied field. One of the most common methods for synthesizing boronic acids is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction . This reaction involves the use of a palladium catalyst and a boronic acid or its derivative. The reaction is known for its mild conditions and tolerance of various functional groups .Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid can be represented by the InChI code: 1S/C7H6BBrF2O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2,12-13H,1H3 .Chemical Reactions Analysis
Boronic acids, including 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds. The boronic acid acts as a nucleophile, reacting with a halide or pseudohalide to form a new carbon-carbon bond .Physical And Chemical Properties Analysis
5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid is a white to yellow crystalline powder . It has a molecular weight of 250.84 and is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Boronic acids, such as 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid, are often used in these reactions due to their stability, ease of preparation, and environmental benignity .
Synthesis of Ligands
Boronic acids can be used to prepare ligands, which are then used to synthesize metal complexes . These complexes can be employed in various reactions, including aromatic C−F hydroxylation reactions .
Synthesis of Liquid Crystalline Compounds
Boronic acids have been used to make novel liquid crystalline compounds by palladium-catalyzed cross-couplings .
Synthesis of Potent Leukotriene B4 Receptor Agonists
Boronic acids have also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
Protodeboronation in Total Synthesis
Protodeboronation of pinacol boronic esters has been used in the formal total synthesis of various natural products .
Hydromethylation Sequence
The hydromethylation sequence was applied to methoxy protected compounds . This could potentially be applied to 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid.
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This reaction is facilitated by the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagent .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic molecules .
Result of Action
The primary molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as medicinal chemistry and materials science .
Action Environment
The action of 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The use of boronic acids in Suzuki-Miyaura coupling reactions continues to be a significant area of research in organic chemistry. Future directions may include the development of more efficient catalysts, the exploration of other types of cross-coupling reactions, and the synthesis of new boronic acid derivatives with unique properties .
Propiedades
IUPAC Name |
(5-bromo-2,3-difluoro-4-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrF2O3/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLPUWLRAUTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)OC)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2828995.png)


![N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2829000.png)
![N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2829001.png)

![2-Bromo-5-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2829004.png)


![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2829008.png)
![Methyl 4-chloro-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2829009.png)